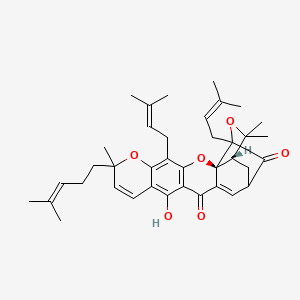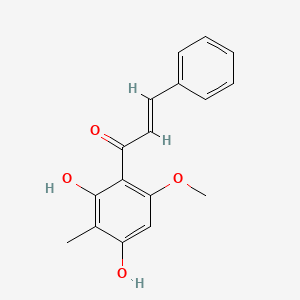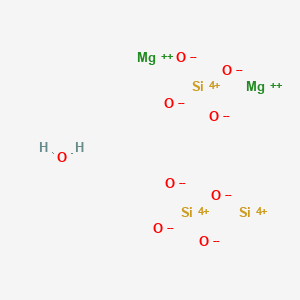
H-1152 Dihydrochloride
Vue d'ensemble
Description
H-1152 dihydrochlorure, également connu sous le nom de H1152 2HCl, est un solide cristallin blanc à jaune pâle. Il appartient à la catégorie des inhibiteurs sélectifs de la Rho kinase (ROCK). Son nom chimique est ®-(+)-2-Cyano-3-(3-(4-pyridyl)thieno[3,2-d]pyrimidin-6-yl)prop-2-enamide dihydrochlorure . Explorons ses différentes facettes :
Applications De Recherche Scientifique
H-1152 dihydrochloride has found applications across various scientific domains:
Cell Biology: Researchers use it to modulate cellular processes influenced by ROCK signaling pathways.
Cancer Research: Its impact on cell migration, invasion, and cytoskeletal dynamics makes it relevant in cancer studies.
Neuroscience: ROCK inhibition affects neuronal growth and plasticity.
Cardiovascular Research: It plays a role in vascular smooth muscle contraction.
Tissue Engineering: H-1152 contributes to tissue regeneration studies.
Mécanisme D'action
Les effets de H-1152 découlent de son inhibition de la ROCK. Les cibles moléculaires et les voies impliquées comprennent les GTPases Rho, la dynamique du cytosquelette d’actine et la phosphorylation de la myosine. En perturbant ces processus, il influence la motilité, la contractilité et la forme des cellules.
Analyse Biochimique
Biochemical Properties
H-1152 Dihydrochloride is known for its high selectivity and potency as a ROCK inhibitor. It exhibits a Ki value of 1.6 nM and an IC50 value of 12 nM for ROCK2 . The compound also interacts with other protein kinases, albeit with much weaker affinity. For instance, it has IC50 values of 3.03 μM for PKA, 5.68 μM for PKC, 0.360 μM for PKG, 0.745 μM for Aurora A, and 0.180 μM for CaMKII . These interactions highlight the compound’s specificity towards ROCK over other kinases.
Cellular Effects
This compound influences various cellular processes by inhibiting ROCK activity. This inhibition affects cell contraction, motility, and proliferation. For example, it prevents the phosphorylation of MARCKS in cells stimulated by lysophosphatidic acid and inhibits EP3-stimulated nitric oxide formation . Additionally, this compound has been shown to prevent the fragmentation of apoptotic cells and relieve neuropathic pain . These effects underscore the compound’s role in modulating cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of ROCK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets such as MYPT1 and LIMK, which are involved in actin cytoskeleton organization and cell contraction . The compound’s high selectivity for ROCK over other kinases ensures that its effects are primarily mediated through ROCK inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and protected from light . Long-term studies have shown that this compound maintains its inhibitory effects on ROCK activity, although its potency may decrease slightly over extended periods. Additionally, the compound’s degradation products have not been found to exhibit significant biological activity, ensuring that its effects are primarily due to the intact compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ROCK activity without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to ROCK signaling. It inhibits the phosphorylation of downstream targets such as MYPT1 and LIMK, which are critical for actin cytoskeleton organization . The compound’s interactions with other kinases, although weaker, suggest that it may also influence other signaling pathways, albeit to a lesser extent.
Transport and Distribution
This compound is a cell-permeable compound, allowing it to effectively enter cells and inhibit ROCK activity . The compound’s distribution within cells and tissues is facilitated by its interactions with transporters and binding proteins. These interactions ensure that this compound is localized to areas where ROCK activity is prevalent, thereby maximizing its inhibitory effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ROCK and other kinases . The compound’s ability to inhibit ROCK activity in specific cellular compartments underscores its role in modulating localized cellular processes. Additionally, this compound’s interactions with other kinases suggest that it may also influence signaling pathways in other subcellular compartments, although to a lesser extent.
Analyse Des Réactions Chimiques
Le composé subit diverses réactions, notamment l’oxydation, la réduction et la substitution. Voici quelques points clés :
Inhibition de la ROCK : H-1152 inhibe sélectivement la protéine kinase associée à Rho (ROCK) avec une valeur impressionnante de Ki de 1,6 nM. ROCK2 est la cible principale, avec une IC50 de 12 nM.
Autres cibles : Il inhibe également légèrement la PKA, la PKC et la MLCK (valeurs de Ki : 0,63 μM, 9,27 μM et 10,1 μM, respectivement).
Principaux produits : Les produits exacts formés lors de ces réactions ne sont pas explicitement documentés, mais des recherches supplémentaires pourraient révéler des informations supplémentaires.
4. Applications de recherche scientifique
H-1152 dihydrochlorure a trouvé des applications dans divers domaines scientifiques :
Biologie cellulaire : Les chercheurs l’utilisent pour moduler les processus cellulaires influencés par les voies de signalisation ROCK.
Recherche sur le cancer : Son impact sur la migration cellulaire, l’invasion et la dynamique du cytosquelette le rend pertinent dans les études sur le cancer.
Neurosciences : L’inhibition de la ROCK affecte la croissance et la plasticité neuronales.
Recherche cardiovasculaire : Il joue un rôle dans la contraction des muscles lisses vasculaires.
Ingénierie tissulaire : H-1152 contribue aux études de régénération tissulaire.
Comparaison Avec Des Composés Similaires
Bien que H-1152 soit unique en raison de sa sélectivité pour ROCK2, d’autres composés apparentés comprennent :
Alisertib (MLN8237) : Un inhibiteur puissant de la kinase Aurora.
Barasertib (AZD1152-HQPA) : Un autre inhibiteur de la kinase Aurora.
Tozasertib (VX-680) : Cible les kinases Aurora et les kinases Polo-like.
ZM 447439 : Un inhibiteur de kinase ayant une activité plus large.
Méthodes De Préparation
H-1152 dihydrochlorure peut être synthétisé en utilisant des voies et des conditions réactionnelles spécifiques. Malheureusement, les méthodes de synthèse détaillées ne sont pas facilement disponibles dans la littérature. Les méthodes de production industrielle impliquent probablement une optimisation du rendement, de la pureté et de la capacité de production.
Propriétés
IUPAC Name |
4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S.2ClH/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2;;/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3;2*1H/t13-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOPDSJOLUQULZ-GXKRWWSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880075 | |
| Record name | H 1152 dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871543-07-6, 451462-58-1 | |
| Record name | H 1152 dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Methyl-1-(4-methyl-5-isoquinolinesulfonyl)homopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol](/img/structure/B1251378.png)


